3-(sec-Butyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-butan-2-yl-5-piperidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-3-8(2)10-13-11(15-14-10)9-5-4-6-12-7-9/h8-9,12H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRWVCGSRVEEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NOC(=N1)C2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-Butyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an isocyanate or a nitrile oxide. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(sec-Butyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The oxadiazole ring can participate in nucleophilic or electrophilic substitution reactions, often using halogenating agents or organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide in dichloromethane.
Major Products Formed
Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole compounds with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3-(sec-butyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole exhibits potential antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its utility in developing new antibacterial agents.
Anticancer Properties
Investigations into the anticancer potential of this compound reveal promising cytotoxic effects on several cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in tumor cells, warranting further exploration of its mechanisms of action and efficacy in clinical settings.
Industrial Production
While detailed industrial production methods are not extensively documented, it is expected that similar synthetic approaches are employed at scale, possibly utilizing continuous flow reactors to improve efficiency.
Case Studies
Mechanism of Action
The mechanism of action of 3-(sec-Butyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
*Calculated based on substituent contributions.
Key Observations:
Substituent Effects on Bioactivity: Alkyl vs. Aryl Groups: The sec-butyl group in the target compound provides moderate lipophilicity compared to the fluorophenyl group in , which may improve metabolic stability over halogenated analogues like . However, bulky substituents like benzhydryl in could hinder target binding despite increasing molecular weight. Piperidine Position: Piperidin-3-yl (target compound) vs.
Biological Activity :
- The muscle relaxant activity of compound (oxadiazolone derivative) highlights the importance of electron-withdrawing groups (e.g., oxadiazolone) in enhancing potency. The target compound’s sec-butyl group may similarly modulate activity through hydrophobic interactions.
- Safety data for emphasizes the need for cautious handling of benzhydryl-substituted oxadiazoles, suggesting that simpler alkyl groups (e.g., sec-butyl) might reduce toxicity risks.
Physicochemical Properties: The target compound’s molecular weight (~224 g/mol) is lower than (319 g/mol) and (377 g/mol), favoring better bioavailability.
Biological Activity
The compound 3-(sec-Butyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features an oxadiazole ring that is known for its ability to interact with various biological targets.
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various strains of bacteria and fungi. A study indicated that certain oxadiazole derivatives showed promising activity against Mycobacterium tuberculosis , with some compounds demonstrating effectiveness against resistant strains .
Anticancer Activity
The anticancer potential of oxadiazole derivatives is particularly noteworthy. Compounds containing the oxadiazole moiety have been reported to induce apoptosis in cancer cells through various pathways. For example, a derivative of 5-(piperidin-4-yl)-1,2,4-oxadiazole was identified as an agonist of human caseinolytic protease P (HsClpP), which plays a role in mitochondrial homeostasis and cancer cell survival .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Oxadiazoles can inhibit specific enzymes involved in cellular processes. For example, they may modulate kinases or proteases that are crucial for cancer cell proliferation.
- Receptor Interaction : These compounds may interact with cellular receptors, influencing signaling pathways that lead to apoptosis or cell cycle arrest.
- Antimicrobial Mechanisms : The antimicrobial action is often due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study on Antimicrobial Efficacy
In a recent study published in PMC, several oxadiazole derivatives were evaluated for their antimicrobial efficacy against Mycobacterium tuberculosis . The compound showed notable activity against both wild-type and resistant strains . The results are summarized in the following table:
| Compound | Activity Against Mtb | IC50 (µM) |
|---|---|---|
| 3a | Active | 0.5 |
| 3b | Moderate | 1.0 |
| 3c | Inactive | >10 |
Study on Anticancer Properties
Another significant study focused on the anticancer properties of oxadiazole derivatives highlighted their ability to inhibit tumor growth in vitro and in vivo models. The study demonstrated that these compounds could significantly reduce tumor size in xenograft models . Key findings include:
| Compound | Tumor Size Reduction (%) | Mechanism |
|---|---|---|
| 5a | 75 | Apoptosis induction |
| 5b | 60 | Cell cycle arrest |
Q & A
Q. How can enantioselective synthesis be scaled for preclinical studies while maintaining purity?
- Methodology : Transition from batch to continuous flow reactors with immobilized iridium catalysts. Optimize solvent systems (e.g., DME:water biphasic mixtures) to enhance reaction kinetics. Monitor enantiopurity in real-time using inline SFC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
